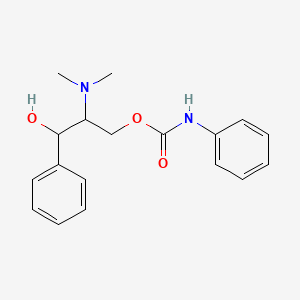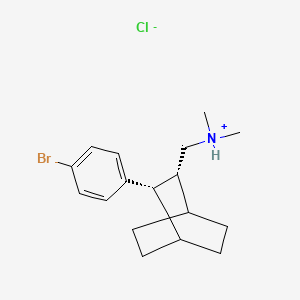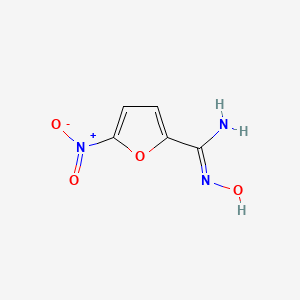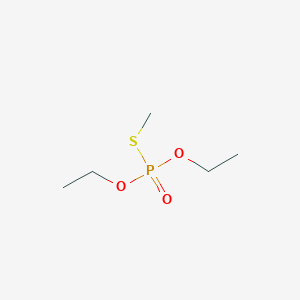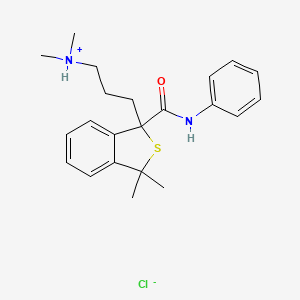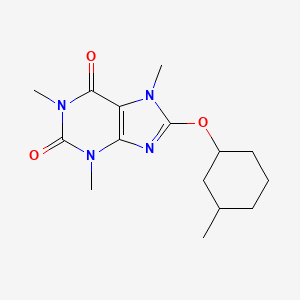
8-((3-Methylcyclohexyl)oxy)caffeine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((3-Methylcyclohexyl)oxy)caffeine is a derivative of caffeine, a well-known stimulant. This compound is characterized by the substitution of a 3-methylcyclohexyl group at the 8th position of the caffeine molecule. It has a molecular formula of C15H22N4O3 and a molecular weight of 306.41 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-((3-Methylcyclohexyl)oxy)caffeine typically involves the reaction of caffeine with 3-methylcyclohexanol under specific conditions. The reaction is usually carried out in the presence of a strong acid or base to facilitate the substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反応の分析
Types of Reactions: 8-((3-Methylcyclohexyl)oxy)caffeine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
科学的研究の応用
8-((3-Methylcyclohexyl)oxy)caffeine has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of caffeine derivatives and their chemical properties.
Biology: The compound is used in studies of its effects on biological systems, including its potential as a stimulant and its interactions with various biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a stimulant and its effects on the central nervous system.
Industry: The compound is used in the development of new materials and products, including pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 8-((3-Methylcyclohexyl)oxy)caffeine is similar to that of caffeine. It acts as a central nervous system stimulant by blocking the action of adenosine, a neurotransmitter that promotes sleep and relaxation. This leads to increased alertness and wakefulness. The compound also increases the release of neurotransmitters such as dopamine and norepinephrine, further enhancing its stimulant effects .
類似化合物との比較
8-Cycloheptyloxy caffeine: Another derivative of caffeine with a cycloheptyl group at the 8th position.
1,3,7-Trimethyluric acid:
Comparison: 8-((3-Methylcyclohexyl)oxy)caffeine is unique due to the presence of the 3-methylcyclohexyl group, which imparts distinct chemical and biological properties. Compared to 8-cycloheptyloxy caffeine, it has a different cycloalkyl group, leading to variations in its chemical reactivity and biological activity. Compared to 1,3,7-trimethyluric acid, it retains the stimulant properties of caffeine but with potential differences in metabolism and pharmacokinetics .
特性
CAS番号 |
73747-36-1 |
|---|---|
分子式 |
C15H22N4O3 |
分子量 |
306.36 g/mol |
IUPAC名 |
1,3,7-trimethyl-8-(3-methylcyclohexyl)oxypurine-2,6-dione |
InChI |
InChI=1S/C15H22N4O3/c1-9-6-5-7-10(8-9)22-14-16-12-11(17(14)2)13(20)19(4)15(21)18(12)3/h9-10H,5-8H2,1-4H3 |
InChIキー |
IIVPOHXPTVEOOE-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1)OC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


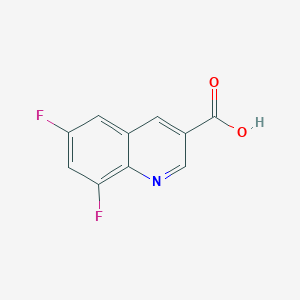
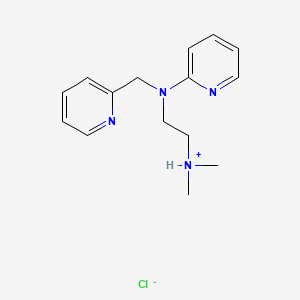
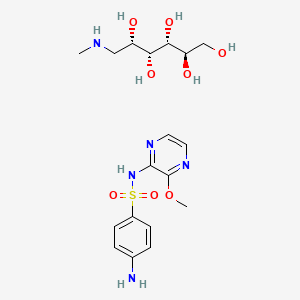
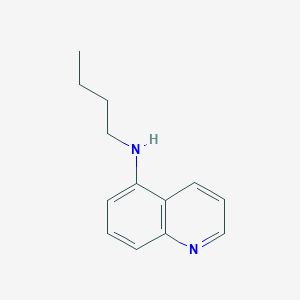
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(2-ethoxyethoxy)ethyl]-6-hydroxy-5-[(2-methyl-4-nitrophenyl)azo]-](/img/structure/B13754354.png)


![2-Propenoic acid,2-methyl-,1,1'-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl]ester](/img/structure/B13754359.png)
